molecular formula C10H4Cl4N2 B15246504 2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine

2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine

Cat. No.: B15246504
M. Wt: 294.0 g/mol
InChI Key: ZLNWQMUYXJXGAO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 293.96 g/mol It is a pyrimidine derivative, characterized by the presence of chlorine atoms at specific positions on the phenyl and pyrimidine rings

Preparation Methods

The synthesis of 2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,5-trichlorophenylamine with a chlorinating agent in the presence of a base. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent and pyridine as the base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) and acetonitrile.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit kinases and other enzymes critical for cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

2-chloro-5-(2,4,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl4N2/c11-7-2-9(13)8(12)1-6(7)5-3-15-10(14)16-4-5/h1-4H

InChI Key

ZLNWQMUYXJXGAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2)Cl

Origin of Product

United States

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